molecular formula C12H14FN5 B12315223 4-(5-(4-fluorophenyl)-2H-tetrazol-2-yl)piperidine

4-(5-(4-fluorophenyl)-2H-tetrazol-2-yl)piperidine

Cat. No.: B12315223
M. Wt: 247.27 g/mol
InChI Key: GNTDRZHXZMVRKQ-UHFFFAOYSA-N
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Description

4-(5-(4-fluorophenyl)-2H-tetrazol-2-yl)piperidine is a chemical compound that features a piperidine ring substituted with a tetrazole ring and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(4-fluorophenyl)-2H-tetrazol-2-yl)piperidine typically involves the formation of the tetrazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of an appropriate precursor with sodium azide under acidic conditions to form the tetrazole ring. This is followed by a coupling reaction with a piperidine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-(5-(4-fluorophenyl)-2H-tetrazol-2-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Scientific Research Applications

4-(5-(4-fluorophenyl)-2H-tetrazol-2-yl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(5-(4-fluorophenyl)-2H-tetrazol-2-yl)piperidine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-(4-fluorophenyl)-2H-tetrazol-2-yl)piperidine is unique due to the presence of both the tetrazole and piperidine rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in drug discovery and other scientific research .

Properties

Molecular Formula

C12H14FN5

Molecular Weight

247.27 g/mol

IUPAC Name

4-[5-(4-fluorophenyl)tetrazol-2-yl]piperidine

InChI

InChI=1S/C12H14FN5/c13-10-3-1-9(2-4-10)12-15-17-18(16-12)11-5-7-14-8-6-11/h1-4,11,14H,5-8H2

InChI Key

GNTDRZHXZMVRKQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2N=C(N=N2)C3=CC=C(C=C3)F

Origin of Product

United States

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